molecular formula C14H19N5OS2 B11255857 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate

Cat. No.: B11255857
M. Wt: 337.5 g/mol
InChI Key: HBHFUPCMVAJPCP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Carbodithioate Group: This step often involves the reaction of the intermediate compound with carbon disulfide and an appropriate alkylating agent under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H19N5OS2

Molecular Weight

337.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate

InChI

InChI=1S/C14H19N5OS2/c20-9-8-17-4-6-18(7-5-17)14(21)22-11-12-10-19-3-1-2-15-13(19)16-12/h1-3,10,20H,4-9,11H2

InChI Key

HBHFUPCMVAJPCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=S)SCC2=CN3C=CC=NC3=N2

Origin of Product

United States

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